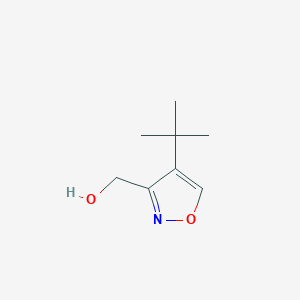

(4-(Tert-butyl)isoxazol-3-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

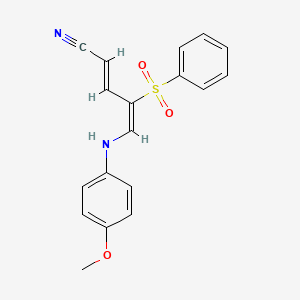

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a significant role in drug discovery due to its synthetic availability, special chemical and biological properties, and widespread practical use .

Molecular Structure Analysis

The molecular structure of isoxazoles is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Solvent Interactions

Catalytic Activity in Oxidation Reactions

Research has shown that iron(III) salts combined with specific ligands in methanol can react with catechols, including tert-butylcatechols, showcasing catalytic activity with the insertion of dioxygen. This indicates a potential area of application for similar compounds in catalysis and oxidative reactions (Duda, Pascaly, & Krebs, 1997).

Solubility and Modeling in Organic Solvents

Another study examined the solubility of para-tert-butylbenzoic acid in various organic solvents, including methanol, across different temperatures. This research is pertinent for understanding solvent effects and for the development of models to predict solubility, which could be applicable to the study of (4-(Tert-butyl)isoxazol-3-yl)methanol (Aniya et al., 2017).

Hydrogen Bonding and Molecular Interactions

- Hydrogen Bonding and Rotamerization: Investigations into tert-alkyl methanols revealed that these compounds can exist in different rotameric forms influenced by solvent interactions. This is crucial for understanding the chemical behavior and potential applications of (4-(Tert-butyl)isoxazol-3-yl)methanol in various solvents and could impact its reactivity and stability (Lomas, 2001).

Chemical Synthesis and Reaction Mechanisms

- Chemical Transformations and Synthesis: Research on the oxidation of compounds similar to (4-(Tert-butyl)isoxazol-3-yl)methanol, such as cyclopentenols with tert-butyl groups, highlights the potential for complex chemical transformations. These studies can shed light on reaction mechanisms and the synthesis of novel compounds (Gimazetdinov et al., 2018).

Analysis and Characterization Techniques

- Analytical Techniques for Oxygenates in Gasoline: A study on the determination of oxygenates, including tert-butyl alcohols, in gasoline by FTIR spectroscopy illustrates the importance of analytical methods for characterizing compounds similar to (4-(Tert-butyl)isoxazol-3-yl)methanol. Such techniques are vital for the quality control and analysis of fuel additives (Iob, Buenafe, & Abbas, 1998).

Zukünftige Richtungen

The future directions in the field of isoxazole research involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Eigenschaften

IUPAC Name |

(4-tert-butyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVRBPPVWGIASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butyl-1,2-oxazol-3-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)

![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)

![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)

![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)